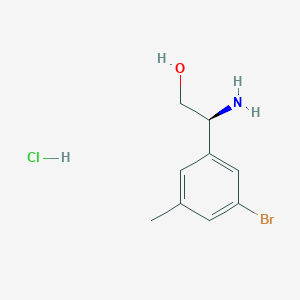
N-(4-isopropylbenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-isopropylbenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide, also known as IPP or TAK-659, is a small molecule inhibitor that has gained significant attention in scientific research. This compound has been shown to have potential therapeutic benefits in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
作用機序
The mechanism of action of N-(4-isopropylbenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide involves the inhibition of specific signaling pathways in cells. It targets enzymes such as Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which are involved in cell proliferation and immune response. By inhibiting these enzymes, N-(4-isopropylbenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide can reduce the growth and activation of cancer cells and modulate the immune response in autoimmune disorders.
Biochemical and Physiological Effects
N-(4-isopropylbenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide has been shown to have several biochemical and physiological effects in cells. It inhibits the phosphorylation of BTK and ITK, which are involved in downstream signaling pathways that regulate cell growth and immune response. This leads to the inhibition of cancer cell growth and the modulation of the immune response in autoimmune disorders.
実験室実験の利点と制限
One advantage of N-(4-isopropylbenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide is its specificity for BTK and ITK. This allows for targeted inhibition of specific signaling pathways in cells, which can lead to more effective therapeutic outcomes. However, one limitation is its potential toxicity, which has been reported in some studies. This requires careful optimization of dosage and administration in lab experiments.
将来の方向性
There are several future directions for research on N-(4-isopropylbenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide. One direction is the optimization of its synthesis method to improve yield and purity. Another direction is the investigation of its potential therapeutic benefits in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of N-(4-isopropylbenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide in lab experiments, as well as its potential side effects.
合成法
The synthesis of N-(4-isopropylbenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide involves the reaction of 4-isopropylbenzylamine with piperidine-4-carboxylic acid, followed by the addition of pyrrolidine-1-sulfonyl chloride. The reaction mixture is then heated and stirred for several hours to yield the desired product. This synthesis method has been reported in several research papers, and the yield and purity of the product have been optimized through various modifications.
科学的研究の応用
N-(4-isopropylbenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic benefits in various diseases. In cancer research, N-(4-isopropylbenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
In autoimmune disorders, N-(4-isopropylbenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide has been shown to modulate the immune response by inhibiting the activation and proliferation of T cells. This makes it a potential therapeutic candidate for diseases such as rheumatoid arthritis, multiple sclerosis, and lupus.
Inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) have also been studied with N-(4-isopropylbenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide. It has been shown to reduce inflammation and improve lung function in animal models of these diseases.
特性
IUPAC Name |
N-[(4-propan-2-ylphenyl)methyl]-1-pyrrolidin-1-ylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3S/c1-16(2)18-7-5-17(6-8-18)15-21-20(24)19-9-13-23(14-10-19)27(25,26)22-11-3-4-12-22/h5-8,16,19H,3-4,9-15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRSUACVZUFOJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-isopropylbenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

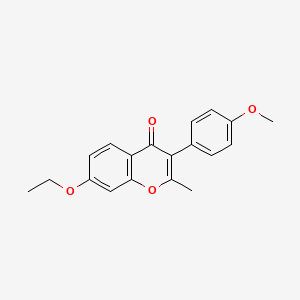

![6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2856402.png)
![N-(3-methoxyphenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2856403.png)
![12-[(4-Chlorophenyl)methyl]-11-methyl-13-{[3-(morpholin-4-yl)propyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2856406.png)
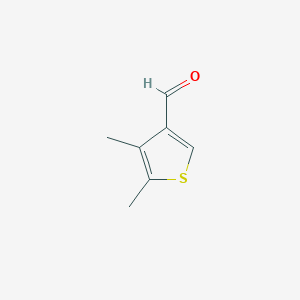
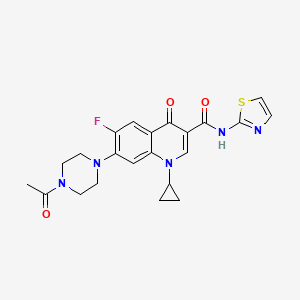
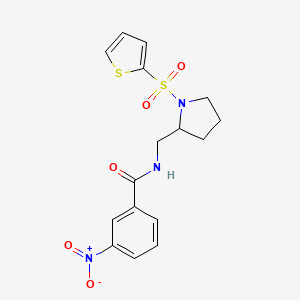
![4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}-N-pentylbenzamide](/img/structure/B2856416.png)
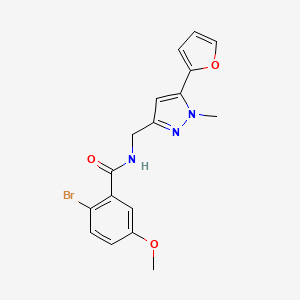
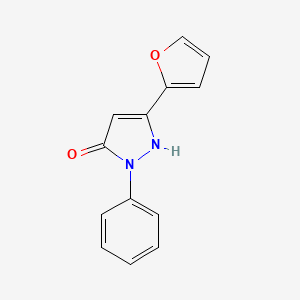
![(4-benzyl-3-(phenylethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B2856419.png)
![1,3-Benzothiazol-2-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2856420.png)
